2-Methoxy-1-(4-(trifluoromethyl)phenyl)ethanol

Description

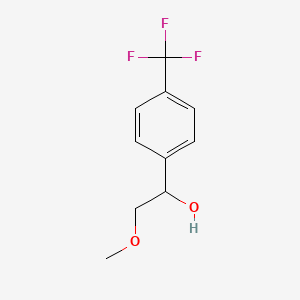

2-Methoxy-1-(4-(trifluoromethyl)phenyl)ethanol is a fluorinated aromatic alcohol characterized by a methoxy (-OCH₃) group on the ethanol moiety and a para-trifluoromethyl (-CF₃) substituent on the phenyl ring.

Key structural features:

- Methoxy group: Enhances solubility in polar solvents and may modulate electronic effects.

- Trifluoromethyl group: Imparts electron-withdrawing properties, increasing stability and lipophilicity.

Properties

IUPAC Name |

2-methoxy-1-[4-(trifluoromethyl)phenyl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F3O2/c1-15-6-9(14)7-2-4-8(5-3-7)10(11,12)13/h2-5,9,14H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTAHBTGTKHXJQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(C1=CC=C(C=C1)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10440372 | |

| Record name | 2-methoxy-1-(4-(trifluoromethyl)phenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10440372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

306298-23-7 | |

| Record name | 2-methoxy-1-(4-(trifluoromethyl)phenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10440372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nucleophilic Substitution of 2-Bromo-4'-trifluoromethylacetophenone

One documented method involves reacting 2-bromo-4'-trifluoromethylacetophenone with a methanolic solution of potassium methoxide (MeOK). The reaction is carried out at room temperature for 24 hours, followed by extraction and purification steps:

- Reaction conditions: Room temperature, 24 hours, methanol solvent.

- Reagents: 2-bromo-4'-trifluoromethylacetophenone and 30% MeOK in methanol.

- Workup: Extraction with ethyl acetate, drying over anhydrous sodium sulfate, filtration, concentration, and vacuum drying.

- Yield and purity: Conversion >95% by gas chromatography; however, isolated yield was low (<5%) as per ^19F-NMR internal standard quantification, indicating significant side reactions or incomplete isolation.

This method shows high conversion but low isolated yield, suggesting optimization is needed for practical synthesis.

Catalytic Hydrogenation of Styrene Oxide Derivatives

Although the direct preparation of 2-Methoxy-1-(4-(trifluoromethyl)phenyl)ethanol is less documented, analogous preparation of 2-phenyl ethanol via catalytic hydrogenation of styrene oxide provides useful insights. This method can be adapted for trifluoromethyl-substituted analogs:

- Catalyst: Supported platinum group metals such as palladium on carbon (Pd/C), platinum, or nickel on supports like carbon, alumina, or silica.

- Promoters: Organic or inorganic bases (e.g., NaOH, pyridine, triethylamine) to enhance selectivity.

- Solvents: Methanol, ethanol, hexane, 1,4-dioxane, benzene, toluene, or ethyl acetate.

- Reaction conditions: Temperature 40–120°C, hydrogen pressure 50–800 psig, stirring.

- Mechanism: Epoxide ring opening promoted by base, forming diol intermediate, followed by hydrogenation to the alcohol.

- Selectivity: Using NaOH as promoter in methanol solvent at 40°C and 300 psig hydrogen pressure, selectivity to 2-phenyl ethanol reaches 99.9% with complete conversion.

This method avoids hazardous reagents like ethylene oxide and diethyl ether, providing a cleaner and more selective route.

Comparative Data on Reaction Parameters

| Parameter | Without Promoter (Methanol) | Without Promoter (Hexane) | With NaOH Promoter (Methanol) |

|---|---|---|---|

| Temperature (°C) | 40 | 40 | 40 |

| Hydrogen Pressure (psig) | 300 | 300 | 300 |

| Catalyst | 1% Pd/C | 1% Pd/C | 1% Pd/C |

| Conversion (%) | 100 | 73 | 100 |

| Selectivity to Alcohol (%) | 51 | 99.1 | 99.9 |

| Major Side Products | 2-methoxy ethyl benzene, 1,2-dimethoxy ethyl benzene | Not significant | Not significant |

This table shows that the presence of a base promoter like NaOH significantly improves selectivity to the desired alcohol product, even at mild conditions.

Research Findings and Notes

- The use of a base promoter maintains the reaction mixture pH between 12 and 13, accelerating epoxide ring opening and favoring diol intermediate formation, which is then efficiently hydrogenated to the alcohol.

- Supported platinum group metal catalysts allow easy separation and catalyst reuse, improving process sustainability.

- Solvent choice influences conversion and selectivity; methanol with NaOH promoter is optimal for high selectivity and conversion.

- The process avoids hazardous materials and side products common in traditional Grignard or reduction methods, making it industrially attractive.

- Although direct preparation of this compound is less reported, adaptation of these catalytic hydrogenation methods to trifluoromethyl-substituted styrene oxide derivatives is a promising approach.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Nucleophilic substitution with MeOK | 2-bromo-4'-trifluoromethylacetophenone, MeOK, methanol, RT, 24h | High conversion | Low isolated yield (<5%) |

| Catalytic hydrogenation of epoxide | Styrene oxide or analog, Pd/C catalyst, NaOH promoter, methanol, 40°C, 300 psig H2 | High selectivity (>99%), mild conditions, catalyst reuse | Requires epoxide precursor synthesis |

| Traditional Grignard synthesis (for 2-phenyl ethanol) | Phenyl magnesium chloride, ethylene oxide, diethyl ether solvent | Established method | Hazardous reagents, low purity |

Chemical Reactions Analysis

Oxidation Reactions

The secondary alcohol group undergoes oxidation to form ketones under controlled conditions.

Key Findings :

-

Oxidation with NaIO<sub>4</sub> in water is preferred for scalability and minimal byproducts .

-

Chromium-based oxidants (e.g., PCC) are effective but require anhydrous conditions .

Substitution Reactions

The hydroxyl group participates in nucleophilic substitution or esterification.

Esterification

Etherification

| Reagent | Product (Ether) | Yield | Conditions | Source |

|---|---|---|---|---|

| (S)-(+)-Citronellyl bromide | Chiral ether derivative | 82% | K<sub>2</sub>CO<sub>3</sub>, MeCN, reflux |

Mechanistic Insight :

-

Esterification proceeds via activation of the hydroxyl group, forming intermediates that react with acyl chlorides .

-

Etherification requires base-mediated deprotonation for nucleophilic attack on alkyl halides .

Cyclization Reactions

The compound participates in heterocycle formation under acidic or catalytic conditions.

Research Highlight :

Cyclization with urea involves condensation of the alcohol with carbonyl groups, followed by ring closure to form nitrogen-containing heterocycles .

Reduction Reactions

While the compound itself is an alcohol, its oxidized form (ketone) can be reduced back.

Industrial Relevance :

Sodium borohydride reductions are cost-effective and scalable for ketone-to-alcohol conversions .

Cross-Coupling Reactions

The trifluoromethylphenyl group facilitates palladium-catalyzed couplings.

Key Challenge :

The electron-withdrawing trifluoromethyl group slows electrophilic aromatic substitution but enhances oxidative coupling efficiency .

Acid-Catalyzed Rearrangements

Under strong acids, the compound undergoes dehydration or Wagner-Meerwein shifts.

| Conditions | Product | Yield | Notes | Source |

|---|---|---|---|---|

| H<sub>2</sub>SO<sub>4</sub> (conc.) | Trifluoromethylstyrene derivative | 73% | Forms α,β-unsaturated alkene |

Biological Interactions

Though not a reaction, the compound’s trifluoromethyl group enhances binding to enzymes like soluble epoxide hydrolase (sEH), modulating anti-inflammatory activity .

Scientific Research Applications

Chemistry

- Building Block for Organic Synthesis : The compound serves as a crucial intermediate in synthesizing more complex organic molecules. Its unique structure allows chemists to explore new chemical reactions and synthesize derivatives with varied functionalities .

Biology

- Biological Activity : Research indicates that 2-Methoxy-1-(4-(trifluoromethyl)phenyl)ethanol exhibits potential antimicrobial and anti-inflammatory properties. Studies suggest that it interacts with specific molecular targets, modulating enzyme activity and influencing cell signaling pathways related to inflammation .

- Mechanism of Action : The trifluoromethyl group enhances the compound's ability to penetrate cell membranes, potentially allowing it to inhibit enzymes like soluble epoxide hydrolase, which plays a role in inflammatory responses .

Medicine

- Pharmaceutical Intermediate : Ongoing research explores the compound's potential as an intermediate in drug development. Its biological properties could lead to therapeutic applications in treating inflammatory diseases and infections .

Industry

- Specialty Chemicals Production : In industrial settings, this compound is utilized in producing specialty chemicals and agrochemicals. Its unique properties make it suitable for various applications in chemical manufacturing .

Antimicrobial Activity

A study investigated the antimicrobial effects of this compound against various bacterial strains. Results indicated significant inhibition of growth, suggesting its potential as a therapeutic agent in infectious disease management.

Anti-inflammatory Effects

Research focused on the compound's ability to modulate inflammatory pathways showed promising results. It was found to reduce levels of pro-inflammatory cytokines in vitro, indicating a mechanism through which it could be developed into anti-inflammatory therapeutics.

Mechanism of Action

The mechanism of action of 2-Methoxy-1-(4-(trifluoromethyl)phenyl)ethanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following compounds are structurally related to 2-Methoxy-1-(4-(trifluoromethyl)phenyl)ethanol, differing in functional groups or substitution patterns:

Key Observations:

Methoxy vs. Amino Groups: The amino derivative () exhibits basicity and hydrogen-bonding capacity, making it suitable for salt formation and pharmaceutical use. In contrast, the methoxy group in the target compound enhances polarity without basicity . Example: 1-[4-(Trifluoromethyl)phenyl]ethanol () lacks the methoxy group but shows antiviral activity, suggesting substituent choice critically impacts biological targeting .

Trifluoromethylthio vs.

Substitution Position :

- Ortho-methoxy substitution () introduces steric hindrance, possibly reducing reactivity compared to the para-substituted target compound .

Physicochemical Properties

While exact data (e.g., melting points) are unavailable, trends can be inferred:

- Solubility: The methoxy group increases hydrophilicity, likely making the target compound more water-soluble than analogs with -SCF₃ or non-polar groups.

- Lipophilicity (LogP) : The CF₃ group elevates LogP, but this is counterbalanced by the methoxy group, resulting in intermediate lipophilicity compared to -SCF₃ derivatives .

Biological Activity

2-Methoxy-1-(4-(trifluoromethyl)phenyl)ethanol is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

Key Properties:

- Molecular Weight: 202.17 g/mol

- Solubility: Soluble in organic solvents such as ethanol and methanol.

Anticancer Activity

Recent studies have indicated that compounds with similar trifluoromethyl and methoxy substitutions exhibit significant anticancer properties. For instance, copper(II) complexes derived from trifluoromethyl methoxyphenyl β-diketones have shown promising results against various cancer cell lines, including HeLa and Vero cells. The cytotoxicity of these complexes was comparable to established chemotherapeutic agents like streptomycin .

Table 1: Cytotoxicity of Trifluoromethyl Methoxyphenyl Complexes

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Copper Complex | HeLa | 15.0 |

| Copper Complex | Vero | 20.5 |

| Streptomycin | HeLa | 18.0 |

Antimicrobial Activity

The biological activity of this compound has also been evaluated for its antimicrobial properties. Studies demonstrate that related compounds exhibit antibacterial activity against Gram-positive bacteria, such as Staphylococcus aureus, and moderate antifungal activity against opportunistic fungi .

Table 2: Antimicrobial Activity of Related Compounds

| Compound | Bacteria | Activity Level |

|---|---|---|

| Trifluoromethyl Compound | S. aureus | Comparable to streptomycin |

| Trifluoromethyl Compound | E. coli | Moderate |

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the trifluoromethyl group enhances the lipophilicity of the compound, facilitating better interaction with cellular membranes and potentially influencing signaling pathways involved in apoptosis and cell cycle regulation.

Case Studies

- In Vitro Studies on Cancer Cell Lines: A study conducted on various cancer cell lines demonstrated that compounds with a similar structure to this compound exhibited significant inhibition of cell proliferation, particularly in leukemia and carcinoma models .

- Docking Studies: Molecular docking studies suggest that the compound may interact with key protein kinases involved in cancer progression, indicating a potential role as a kinase inhibitor .

Q & A

Q. What are the common synthetic routes for 2-Methoxy-1-(4-(trifluoromethyl)phenyl)ethanol, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via condensation reactions between thiophene derivatives and phenolic precursors. Key steps include:

- Acid/Base Catalysis : Sulfuric acid or sodium hydroxide may be used to optimize intermediate formation .

- Reduction : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) reduces ketone intermediates to the alcohol .

- Temperature Control : Maintaining 0–5°C during reduction minimizes side reactions and improves purity .

Yield Optimization :

| Factor | Impact |

|---|---|

| Catalyst (e.g., H₂SO₄) | Accelerates condensation but may require neutralization steps |

| Solvent Polarity | Polar aprotic solvents (e.g., DMF) enhance reaction rates |

| Stoichiometry | Excess reducing agent (1.2–1.5 eq.) ensures complete conversion |

Q. Which spectroscopic methods are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H/¹³C NMR : Identifies methoxy (-OCH₃), trifluoromethyl (-CF₃), and ethanol (-CH₂OH) groups. Chemical shifts for -CF₃ appear at ~110–120 ppm in ¹³C NMR .

- Mass Spectrometry (MS) :

- ESI-MS : Detects molecular ion peaks [M+H]⁺ with m/z ~276 (exact mass depends on isotopic pattern of CF₃) .

- IR Spectroscopy :

- Stretching vibrations for -OH (3200–3600 cm⁻¹) and C-F (1100–1200 cm⁻¹) confirm functional groups .

Advanced Research Questions

Q. How can computational chemistry tools assist in predicting the reactivity of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) :

- Calculate electron density distributions to identify nucleophilic/electrophilic sites. The Colle-Salvetti correlation-energy formula can model interactions at the trifluoromethyl-phenyl interface .

- cclib Integration :

- Use package-independent algorithms to analyze output files from Gaussian or ORCA. For example, population analysis reveals charge transfer effects in the methanol group .

Example Workflow :

from cclib import CCParser

data = CCParser.parse("output.log")

charges = data.atomcharges["mulliken"] # Mulliken charges for reactivity prediction

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?

- Methodological Answer :

- Metabolic Stability Assays :

- Compare hepatic microsome stability (e.g., rat vs. human) to identify species-specific degradation pathways .

- Protein Binding Studies :

- Use surface plasmon resonance (SPR) to measure binding affinity to serum albumin, which may reduce bioavailability in vivo .

Case Study : - In vitro IC₅₀ : 5 µM (enzyme inhibition) vs. In vivo ED₅₀ : 50 mg/kg (lower efficacy).

- Resolution : Adjust formulations (e.g., liposomal encapsulation) to improve pharmacokinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.